molecular formula C22H26BrN3O4 B5188234 methyl N-[{5-bromo-2-[(4-morpholinylacetyl)amino]phenyl}(phenyl)methyl]glycinate

methyl N-[{5-bromo-2-[(4-morpholinylacetyl)amino]phenyl}(phenyl)methyl]glycinate

Katalognummer B5188234
Molekulargewicht: 476.4 g/mol
InChI-Schlüssel: ZBUCQEBQXULGPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl N-[{5-bromo-2-[(4-morpholinylacetyl)amino]phenyl}(phenyl)methyl]glycinate is a chemical compound that is commonly used in scientific research. It is also known as BMS-986205 and is classified as a small molecule inhibitor. This compound has gained popularity due to its potential therapeutic applications and its ability to target specific proteins in the body.

Wirkmechanismus

The mechanism of action of Methyl N-[{5-bromo-2-[(4-morpholinylacetyl)amino]phenyl}(phenyl)methyl]glycinate involves the inhibition of specific protein kinases. This compound binds to the active site of the kinase and prevents its activity, thereby blocking the downstream signaling pathways. This inhibition of protein kinases has been shown to have a therapeutic effect in various diseases.
Biochemical and Physiological Effects:
Methyl N-[{5-bromo-2-[(4-morpholinylacetyl)amino]phenyl}(phenyl)methyl]glycinate has been shown to have a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation. This compound has also been shown to modulate the immune response, leading to a reduction in inflammation and autoimmune disorders.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl N-[{5-bromo-2-[(4-morpholinylacetyl)amino]phenyl}(phenyl)methyl]glycinate has several advantages for use in lab experiments. It is a potent and selective inhibitor of protein kinases, making it an ideal tool for studying cellular signaling pathways. This compound is also relatively easy to synthesize and has a high purity level. However, this compound has some limitations, including its solubility and stability, which can affect its efficacy in certain experiments.

Zukünftige Richtungen

There are several future directions for the research and development of Methyl N-[{5-bromo-2-[(4-morpholinylacetyl)amino]phenyl}(phenyl)methyl]glycinate. One potential area of focus is the optimization of its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. Another area of interest is the identification of specific protein kinases that can be targeted by this compound for the treatment of various diseases. Additionally, the combination of Methyl N-[{5-bromo-2-[(4-morpholinylacetyl)amino]phenyl}(phenyl)methyl]glycinate with other therapeutic agents may enhance its efficacy and broaden its therapeutic potential.

Synthesemethoden

The synthesis of Methyl N-[{5-bromo-2-[(4-morpholinylacetyl)amino]phenyl}(phenyl)methyl]glycinate is a complex process that involves multiple steps. The first step involves the preparation of 5-bromo-2-nitrobenzoic acid, which is then reacted with 4-morpholinylacetic acid to form the intermediate product. This intermediate product is then reacted with N-(phenylmethyl)glycine methyl ester to form the final product.

Wissenschaftliche Forschungsanwendungen

Methyl N-[{5-bromo-2-[(4-morpholinylacetyl)amino]phenyl}(phenyl)methyl]glycinate has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of protein kinases, which are enzymes that play a crucial role in cellular signaling pathways. This compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Eigenschaften

IUPAC Name

methyl 2-[[[5-bromo-2-[(2-morpholin-4-ylacetyl)amino]phenyl]-phenylmethyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26BrN3O4/c1-29-21(28)14-24-22(16-5-3-2-4-6-16)18-13-17(23)7-8-19(18)25-20(27)15-26-9-11-30-12-10-26/h2-8,13,22,24H,9-12,14-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUCQEBQXULGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-[{5-bromo-2-[(morpholin-4-ylacetyl)amino]phenyl}(phenyl)methyl]glycinate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.